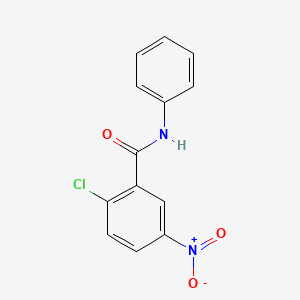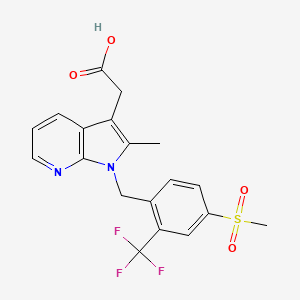
Fevipiprant
Overview
Description
Fevipiprant, also known by its chemical name {2-methyl-1-[4-(methylsulfonyl)-2-(trifluoromethyl)benzyl]-1H-pyrrolo[2,3-b]pyridin-3-yl}acetic acid, is a compound that belongs to the piprant class. It was developed by Novartis as a selective, orally available antagonist of the prostaglandin D2 receptor 2 (DP2 or CRTh2). This receptor is involved in the inflammatory cascade associated with asthma . This compound was initially investigated for its potential to treat asthma, particularly in patients with moderate-to-severe forms of the disease .
Scientific Research Applications
Chemistry: It serves as a model compound for studying the reactivity of trifluoromethyl-substituted pyrrolo[2,3-b]pyridines.
Biology: Fevipiprant is used to investigate the role of DP2 receptors in inflammatory processes.
Mechanism of Action
Fevipiprant exerts its effects by selectively antagonizing the prostaglandin D2 receptor 2 (DP2 or CRTh2). This receptor is involved in the recruitment and activation of eosinophils, basophils, and T-helper 2 cells, which play a key role in the inflammatory response associated with asthma. By blocking this receptor, this compound reduces inflammation and improves lung function in patients with asthma .
Biochemical Analysis
Biochemical Properties
Feviprant is known to interact with the prostaglandin D2 receptor 2 (DP2 or CRTh2) . This receptor is an important regulator of the inflammatory cascade in asthma, which can be stimulated by allergic or non-allergic triggers . Fevipiprant inhibits the binding of prostaglandin D2 and its metabolites .
Cellular Effects
This compound has been shown to have effects on various types of cells and cellular processes. It influences cell function, including impact on cell signaling pathways, gene expression, and cellular metabolism . For instance, it mediates the activation and migration of some of the key inflammatory cell types in asthma, including T-helper-2 (Th2) cells, type 2 innate lymphoid cells, basophils, and eosinophils .
Molecular Mechanism
This compound exerts its effects at the molecular level through its antagonistic action on the prostaglandin D2 receptor 2 (DP2 or CRTh2) . It inhibits the binding of prostaglandin D2 and its metabolites, thereby disrupting the signaling pathways that lead to inflammation .
Temporal Effects in Laboratory Settings
The long-term safety of this compound was assessed in a study named SPIRIT . The study found that both doses of this compound were well tolerated, with a safety profile similar to placebo .
Metabolic Pathways
This compound is eliminated by glucuronidation and by direct renal excretion . It undergoes glucuronidation by several uridine 5′-diphospho glucuronosyltransferase (UGT) enzymes .
Transport and Distribution
This compound is orally administered and is known to be unaffected by food . It is metabolized in the liver and excreted renally .
Subcellular Localization
As a small molecule drug, it is likely to diffuse across cell membranes and exert its effects by binding to its target receptor, the prostaglandin D2 receptor 2 (DP2 or CRTh2), which is located on the cell surface .
Preparation Methods
The synthesis of Fevipiprant involves several key steps, starting with the preparation of the pyrrolo[2,3-b]pyridine core. This is followed by the introduction of the trifluoromethylbenzyl group and the methylsulfonyl group. The final step involves the addition of the acetic acid moiety. The reaction conditions typically require the use of strong bases and solvents such as dimethylformamide (DMF) and dichloromethane (DCM) .
For industrial production, the process is scaled up with careful control of reaction parameters to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and reproducibility of the synthesis .
Chemical Reactions Analysis
Fevipiprant undergoes several types of chemical reactions, including:
Oxidation: This reaction can occur at the methylsulfonyl group, leading to the formation of sulfone derivatives.
Reduction: The nitro group in the pyrrolo[2,3-b]pyridine core can be reduced to an amine.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Comparison with Similar Compounds
Fevipiprant is unique in its high selectivity for the DP2 receptor. Similar compounds include:
Grapiprant: Another piprant class drug, but it targets the prostaglandin E2 receptor 4 (EP4) instead of DP2.
Setipiprant: A selective antagonist of the DP2 receptor, but with different pharmacokinetic properties and clinical applications.
This compound’s uniqueness lies in its specific targeting of the DP2 receptor and its potential to treat asthma, which distinguishes it from other compounds in the same class .
properties
IUPAC Name |
2-[2-methyl-1-[[4-methylsulfonyl-2-(trifluoromethyl)phenyl]methyl]pyrrolo[2,3-b]pyridin-3-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17F3N2O4S/c1-11-15(9-17(25)26)14-4-3-7-23-18(14)24(11)10-12-5-6-13(29(2,27)28)8-16(12)19(20,21)22/h3-8H,9-10H2,1-2H3,(H,25,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFPPXZDRVCSVNR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(N1CC3=C(C=C(C=C3)S(=O)(=O)C)C(F)(F)F)N=CC=C2)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17F3N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501336031 | |
| Record name | Fevipiprant | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501336031 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
426.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
872365-14-5 | |
| Record name | Fevipiprant [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0872365145 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Fevipiprant | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12011 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Fevipiprant | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501336031 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | FEVIPIPRANT | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2PEX5N7DQ4 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

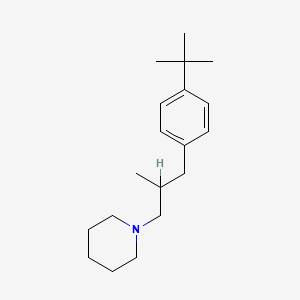



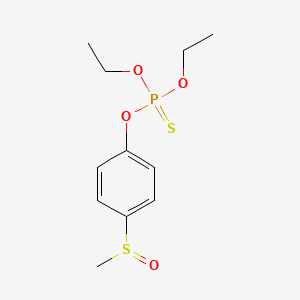
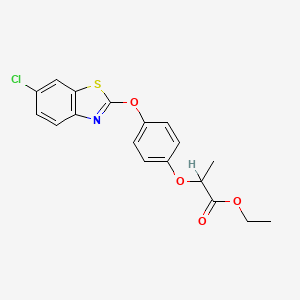
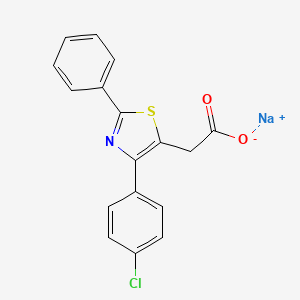
![5-(5,6-Dimethoxy-1-benzimidazolyl)-3-[[2-(trifluoromethyl)phenyl]methoxy]-2-thiophenecarboxamide](/img/structure/B1672544.png)
![3-Chloro-2,6-Dimethyl-5-{4-[4-(Trifluoromethoxy)phenoxy]phenyl}pyridin-4-Ol](/img/structure/B1672545.png)
![4-[(7-oxo-6H-pyrrolo[2,3-g][1,3]benzothiazol-8-ylidene)methylamino]-N-(2-pyridinyl)benzenesulfonamide](/img/structure/B1672547.png)
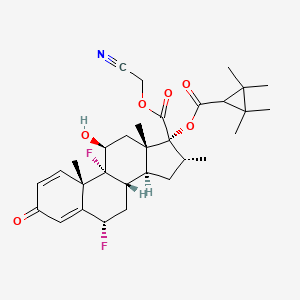
![(2R)-methyl-1-{3-[2-(3-pyridinyloxy)ethoxy]-2-pyrazinyl}piperazine](/img/structure/B1672550.png)
![2-[4-[2-[(2,4-Difluorophenyl)carbamoyl-heptylamino]ethyl]phenyl]sulfanyl-2-methylpropanoic acid](/img/structure/B1672552.png)
